molecular formula C8H12ClN3 B13193577 4-Butyl-6-chloropyrimidin-2-amine

4-Butyl-6-chloropyrimidin-2-amine

Cat. No.: B13193577
M. Wt: 185.65 g/mol
InChI Key: IABJWPFMLBLYIS-UHFFFAOYSA-N
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Description

4-Butyl-6-chloropyrimidin-2-amine is a chemical compound with the molecular formula C8H12ClN3. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-6-chloropyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with butylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dioxane. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-6-chloropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or diarylamine derivatives .

Scientific Research Applications

4-Butyl-6-chloropyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Butyl-6-chloropyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The pyrimidine ring can interact with various biological pathways, influencing cellular processes such as DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

  • N-Butyl-6-chloropyrimidin-4-amine
  • 4-Chloro-6-butylaminopyrimidine
  • 4-(Butylamino)-6-chloropyrimidine

Comparison: 4-Butyl-6-chloropyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different biological activities and chemical reactivity compared to other similar compounds. For example, the position of the butyl group and the chlorine atom can influence the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

4-butyl-6-chloropyrimidin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-2-3-4-6-5-7(9)12-8(10)11-6/h5H,2-4H2,1H3,(H2,10,11,12)

InChI Key

IABJWPFMLBLYIS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NC(=N1)N)Cl

Origin of Product

United States

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